molecular formula C15H19Cl2NO4 B13979479 Boc-(r)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid

Boc-(r)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid

Cat. No.: B13979479
M. Wt: 348.2 g/mol
InChI Key: NYGSSEHNKWWCON-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-®-3-amino-2-(2,3-dichlorobenzyl)propanoic acid is a synthetic organic compound with the molecular formula C14H17Cl2NO4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a dichlorobenzyl moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of Boc-protected amino acids with 2,3-dichlorobenzyl bromide under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Boc-®-3-amino-2-(2,3-dichlorobenzyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-®-3-amino-2-(2,3-dichlorobenzyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-®-3-amino-2-(2,3-dichlorobenzyl)propanoic acid involves its interaction with specific molecular targets. The dichlorobenzyl moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The Boc group serves as a protecting group, allowing for selective reactions at the amino site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-®-3-amino-2-(2,3-dichlorobenzyl)propanoic acid is unique due to the presence of both the Boc-protected amino group and the dichlorobenzyl moiety. This combination allows for specific chemical reactions and interactions that are not possible with simpler compounds .

Properties

Molecular Formula

C15H19Cl2NO4

Molecular Weight

348.2 g/mol

IUPAC Name

(2R)-2-[(2,3-dichlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)7-9-5-4-6-11(16)12(9)17/h4-6,10H,7-8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1

InChI Key

NYGSSEHNKWWCON-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CC1=C(C(=CC=C1)Cl)Cl)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=C(C(=CC=C1)Cl)Cl)C(=O)O

Origin of Product

United States

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